molecular formula C8H12BrNO3 B3148929 Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate CAS No. 66134-97-2

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

Cat. No.: B3148929
CAS No.: 66134-97-2
M. Wt: 250.09 g/mol
InChI Key: MPRWQADZAJHZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C8H12BrNO3 and a molecular weight of 250.09 g/mol . It is characterized by the presence of a pyrrolidinone ring substituted with a bromo group and an ethyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is utilized in various scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-oxoacetate with 3-bromo-1-pyrrolidinone in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures (40-70°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromo group.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active pyrrolidinone moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Lacks the bromo group, leading to different reactivity and applications.

    3-Bromo-2-oxopyrrolidine: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is unique due to the presence of both the bromo and ester groups, which provide a combination of reactivity and solubility properties that are valuable in various chemical and biological applications .

Properties

IUPAC Name

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRWQADZAJHZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of crude ethyl 2-(2,4-dibromobutanamido)acetate (2.847 g, 8.60 mmol) in benzene (8.6 mL) at 5° C. was added portionwise a 60% mineral oil dispersion (344 mg) of sodium hydride (206 mg, 8.60 mmol) over 20 minutes. The reaction was stirred an additional 10 minutes before being poured onto ice water and diluted with ethyl acetate. The layers were separated. The organic phase was brine-washed, dried over sodium sulfate, filtered, concentrated down, and dried. The mixture of starting dibromide and product was purified by eluting through a silica gel column with a 0 to 100% ethyl acetate/heptane gradient to afford the title racemic compound (523 mg, 24% yield) as a clear oil. MS (ESI) [m/e, (M+H)+]=251.5. 1H NMR (400 MHz, chloroform-d) δ ppm 4.46 (dd, J=7.07, 3.03 Hz, 1H), 3.96-4.28 (m, 4H), 3.63-3.72 (m, 1H), 3.43-3.53 (m, 1H), 2.63-2.76 (m, 1H), 2.34-2.43 (m, 1H), 1.26-1.34 (m, 3H).
Name
ethyl 2-(2,4-dibromobutanamido)acetate
Quantity
2.847 g
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Reactant of Route 4
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.